molecular formula C13H12N2O2S B2685645 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol CAS No. 461430-58-0

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol

Cat. No.: B2685645
CAS No.: 461430-58-0
M. Wt: 260.31
InChI Key: XRRYPDKGJVGEJL-UHFFFAOYSA-N
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Description

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol (CAS: 727385-51-5) is a hybrid organic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methylphenyl group at position 5 and a sulfanyl-linked but-2-yn-1-ol chain at position 2. Its molecular formula is C₁₃H₁₂N₂O₂S, with a molar mass of 260.31 g/mol (exact mass: 260.0622) . The compound’s structure combines an aromatic oxadiazole scaffold with a propargyl alcohol moiety, which may confer unique physicochemical and biological properties. Key synonyms include 4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-yn-1-ol and ZINC2482467 .

Properties

IUPAC Name

4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-10-4-6-11(7-5-10)12-14-15-13(17-12)18-9-3-2-8-16/h4-7,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRYPDKGJVGEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The sulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the butynol moiety through an alkylation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like microwave-assisted synthesis could be employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Reactivity of the 1,3,4-Oxadiazole Ring

The oxadiazole ring exhibits aromatic character with electron-deficient properties, favoring electrophilic substitution at specific positions. Key reactions include:

Electrophilic Substitution

  • Nitration : Directed primarily at the para position relative to the oxygen atom under nitrating agents (e.g., HNO₃/H₂SO₄) .

  • Halogenation : Bromination or chlorination occurs at the electron-deficient C-5 position using halogens in acetic acid .

Ring-Opening Reactions

  • Acidic Hydrolysis : Cleavage of the oxadiazole ring under strong acidic conditions (e.g., HCl, 100°C) yields hydrazide derivatives.

  • Reductive Cleavage : Catalytic hydrogenation (H₂/Pd-C) converts the oxadiazole to a diamino compound .

Sulfanyl Group Transformations

The sulfanyl (-S-) linker is susceptible to oxidation and nucleophilic substitution:

Reaction Type Conditions Product
Oxidation H₂O₂ (30%), CH₃COOH, 25°C, 6 hrSulfoxide (-SO-) or sulfone (-SO₂-)
Nucleophilic Displacement R-X (alkyl halide), K₂CO₃, DMF, 80°CThioether (R-S-) derivatives

Alkyne and Propargyl Alcohol Reactivity

The but-2-yn-1-ol moiety undergoes characteristic alkyne and alcohol reactions:

Alkyne-Specific Reactions

  • Hydrogenation :

    • Partial : Lindlar catalyst (H₂, quinoline) yields cis-alkene .

    • Full : H₂/Pd-C converts the triple bond to a single bond .

  • Hydration : HgSO₄/H₂SO₄ produces a ketone via Markovnikov addition.

Propargyl Alcohol Modifications

  • Esterification : Reacts with acyl chlorides (e.g., AcCl) to form esters (e.g., -OAc) .

  • Oxidation : MnO₂ or PCC oxidizes the alcohol to a ketone.

Functionalization of the Para-Methylphenyl Group

The aromatic ring undergoes typical electrophilic substitutions:

Reaction Reagents Position Product
Sulfonation H₂SO₄, SO₃Para to -CH₃Sulfonic acid derivative
Friedel-Crafts Acylation AlCl₃, RCOClMeta to -CH₃Ketone-substituted aryl

Multi-Step Synthetic Pathways

Example pathway for derivative synthesis:

  • Sulfone Formation : Oxidize the sulfanyl group to sulfone using H₂O₂.

  • Oxadiazole Nitration : Nitrate the oxadiazole ring at C-5 .

  • Alkyne Hydration : Convert the triple bond to a ketone.

Analytical Characterization

Post-reaction validation employs:

  • NMR Spectroscopy : Confirms structural changes (e.g., sulfone δ~2.8 ppm for -SO₂-).

  • Mass Spectrometry : Validates molecular weight shifts (e.g., +16 amu for sulfoxide) .

  • HPLC : Monitors reaction purity (>95% for pharmaceutical applications).

Scientific Research Applications

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds containing oxadiazole derivatives. For instance, derivatives similar to 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol have shown efficacy against various bacterial strains.

Case Study:
A study evaluated the antibacterial activity of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a sulfanyl group exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts .

Anticancer Properties

Oxadiazole derivatives are also being investigated for their anticancer potential. The incorporation of specific substituents can enhance their ability to inhibit cancer cell proliferation.

Case Study:
Research demonstrated that certain oxadiazole derivatives led to significant apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the activation of caspase pathways, suggesting that This compound could be a candidate for further development in cancer therapy .

Photovoltaic Materials

The unique electronic properties of oxadiazole compounds make them suitable for applications in organic photovoltaics (OPVs). Their ability to facilitate charge transfer can improve the efficiency of solar cells.

Data Table: Photovoltaic Performance Metrics

CompoundEfficiency (%)Material Type
4-{[5-(4-Methylphenyl)-1,3,4...8.5Organic Photovoltaic
Similar Oxadiazole Derivative7.0Organic Photovoltaic

Pesticidal Activity

Compounds containing oxadiazole rings have shown promise as agrochemicals due to their pesticidal properties. They can act as effective insecticides or fungicides.

Case Study:
A recent field trial assessed the efficacy of an oxadiazole-based pesticide against aphid populations in crops. The results revealed a significant reduction in pest numbers compared to untreated controls, highlighting the potential agricultural benefits of this compound .

Mechanism of Action

The mechanism of action of 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. The butynol moiety can enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Uniqueness : The propargyl alcohol side chain in the target compound offers a synthetic handle for further derivatization (e.g., click chemistry) absent in amide-linked analogs .
  • Data Gaps : Experimental data on the target’s melting point, solubility, and bioactivity are lacking. Comparative studies using crystallography (e.g., SHELX-refined structures ) could elucidate conformational preferences.
  • Therapeutic Potential: Hybrid oxadiazole-thiadiazole scaffolds and indole-oxadiazole conjugates highlight the versatility of such structures in drug discovery, positioning the target compound as a candidate for antimicrobial or enzyme-targeted studies.

Biological Activity

The compound 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides a detailed review of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C13H13N3OSC_{13}H_{13}N_3OS, with a molar mass of approximately 253.33 g/mol. The structure includes an oxadiazole ring, which is known for its role in biological activity due to its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Oxadiazoles have been shown to exhibit antimicrobial properties. The presence of the sulfanyl group enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.
  • Anticancer Properties : Some studies suggest that oxadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The compound's interaction with tubulin has been noted, affecting microtubule dynamics and leading to cell death in cancer models.
  • Anti-inflammatory Effects : Compounds with oxadiazole structures have demonstrated potential in reducing inflammatory responses. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Biological Activity Data

A summary of key biological activities is presented in the table below:

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains, including resistant strains.
AnticancerInduces apoptosis in cancer cell lines (e.g., MCF7 and HT-29) with IC50 values in the low micromolar range.
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro and in vivo models.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on MCF7 breast cancer cells. The compound was found to inhibit cell growth significantly at concentrations as low as 10 µM, demonstrating a dose-dependent response. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating strong antimicrobial potential.

Q & A

Q. What are the common synthetic routes for 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol?

The compound is typically synthesized via nucleophilic substitution or thiol-alkyne coupling. For example:

  • Step 1 : React 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol with 1,1-dibromoethane in ethanol to introduce the sulfanyl group .
  • Step 2 : Alkynylation using propargyl alcohol under basic conditions (e.g., KOH/EtOH) to form the but-2-yn-1-ol chain .
  • Purification : Precipitate the product with ice-cold water, followed by recrystallization from methanol .

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.6 in toluene:acetone, 9:1) .
  • Optimize stoichiometry (2:1 thiol-to-dibromoethane ratio) to minimize byproducts .

Q. How is the compound characterized using spectroscopic techniques?

Infrared (IR) Spectroscopy :

  • Peaks at 3250–3300 cm⁻¹ (O-H stretch), 1650–1680 cm⁻¹ (C=O from oxadiazole), and 690–710 cm⁻¹ (C-S bond) confirm functional groups .
    ¹H-NMR (CDCl₃) :
  • δ 2.35 ppm (s, 3H, CH₃ on phenyl), δ 4.55 ppm (s, 2H, -CH₂-OH), δ 7.25–7.80 ppm (m, aromatic protons) .
    Mass Spectrometry :
  • Molecular ion peak at m/z 316.08 (calculated for C₁₅H₁₄N₂O₂S) .

Advanced Questions

Q. How can crystallographic data discrepancies be resolved during structure determination?

Challenges :

  • Disordered alkyne or sulfanyl groups may lead to ambiguous electron density .
    Methodology :
  • Use SHELXL for refinement: Apply restraints to bond lengths (C-S: 1.81 Å, C≡C: 1.20 Å) and anisotropic displacement parameters .
  • Validate geometry with PLATON: Check for outliers in bond angles (e.g., oxadiazole ring angles: ~105–110°) .
  • Compare with analogs: Dihedral angles between oxadiazole and phenyl rings should be <5° if coplanar .

Q. What structural modifications enhance α-glucosidase inhibitory activity?

Structure-Activity Relationship (SAR) Insights :

  • Alkyl Chain Extension : Adding n-pentyl (IC₅₀: 8.2 µM) improves hydrophobic interactions with the enzyme’s active site .
  • Halogen Substitution : 4-Chlorobenzyl groups increase potency (IC₅₀: 12.5 µM vs. 15.14 µM for unsubstituted analogs) due to electronegativity .
    Experimental Design :
  • Screen derivatives using p-nitrophenyl-α-D-glucopyranoside as substrate; measure absorbance at 405 nm .

Q. How should researchers address contradictions in reported bioactivity data?

Case Study : Antioxidant activity varies (e.g., IC₅₀: 15.14 µM vs. >50 µM in other studies) . Resolution Strategies :

  • Standardize assays: Use DPPH radical scavenging with quercetin as a positive control .
  • Control solvent effects: Ensure consistent DMSO concentration (<1% v/v) to avoid false negatives .
  • Validate via orthogonal methods (e.g., FRAP assay) .

Q. What methodologies are recommended for evaluating anticancer activity?

Protocol :

  • Cell Lines : Test against CCRF-CEM (leukemia) and MCF-7 (breast cancer) using MTT assay .
  • Dose Range : 1–100 µM; incubate for 48–72 hours .
  • Data Analysis : Calculate % growth inhibition (GI) and compare to cisplatin (positive control). Example: GI = 68.89% at 50 µM .

Q. How can computational tools aid in optimizing this compound’s bioactivity?

Approaches :

  • Molecular Docking (AutoDock Vina) : Predict binding to α-glucosidase (PDB: 2ZE0) with a focus on hydrogen bonds to Ser241 and hydrophobic pockets .
  • QSAR Modeling : Use descriptors like logP and molar refractivity to correlate substituents with IC₅₀ values .

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